Methyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate
Overview
Description
Methyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate: is a chemical compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant role in various chemical and biological applications. This particular compound features a fluorophenyl group, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate typically involves the reaction of 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize costs. Additionally, purification steps like crystallization or chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted thiophene derivatives with different functional groups.
Scientific Research Applications
Chemistry: Methyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: The compound finds applications in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance its binding affinity to certain proteins or enzymes, influencing their activity. The thiophene ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
- Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate
- Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate
- Ethyl 3-amino-5-(2,4-difluorophenyl)thiophene-2-carboxylate
- Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
Uniqueness: Methyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate is unique due to the position of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The specific arrangement of atoms in this compound allows for distinct interactions with molecular targets, making it a valuable compound for research and industrial applications .
Biological Activity
Methyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate (CAS No. 1325307-27-4) is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for drug development.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₀FNO₂S
- Molecular Weight : 251.28 g/mol
- Appearance : White solid
- Purity : >95% .
Synthesis
The synthesis of this compound typically involves the reaction of 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylic acid with methanol in the presence of a catalyst. Optimized reaction conditions are crucial for enhancing yield and purity, particularly in industrial settings .
Pharmacological Properties
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Inhibition :
-
Receptor Modulation :
- Its unique structure allows for potential interactions with various biological receptors, which could lead to modulation of signaling pathways relevant in disease states .
- Antimicrobial Activity :
Case Studies and Research Findings
Several studies have highlighted the biological activity of thiophene derivatives:
- A study published in the European Journal of Medicinal Chemistry demonstrated that thiophene derivatives could significantly reduce pro-inflammatory cytokines in vitro, indicating their potential as therapeutic agents against inflammation .
- Another investigation focused on the binding affinity of thiophene compounds to specific proteins, revealing that modifications like fluorination enhance their interaction with biological targets .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
methyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2S/c1-16-12(15)11-10(14)8(6-17-11)7-4-2-3-5-9(7)13/h2-6H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVCSNZCXBQSEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)C2=CC=CC=C2F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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